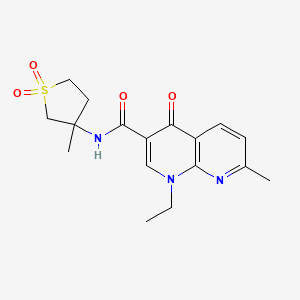![molecular formula C15H10BrF2N3O2 B4623088 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,5-difluorophenyl)-2-furamide](/img/structure/B4623088.png)
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,5-difluorophenyl)-2-furamide
Overview
Description
The chemical compound of interest is a derivative of antipyrine and part of a broader class of compounds known for their potential in various applications due to their unique structural features. These compounds are synthesized and characterized to explore their physical, chemical, and structural properties, which can be applied in different fields of chemistry and biology. The compound's synthesis, molecular structure, chemical reactions, and properties offer insight into its potential applications and functionalities.
Synthesis Analysis
The synthesis of related antipyrine-like derivatives involves various chemical reactions to achieve the desired compound. For example, compounds have been synthesized through reactions yielding good yields and characterized spectroscopically, indicating the complexity and the specific conditions needed for the synthesis of such compounds (Saeed et al., 2020).
Molecular Structure Analysis
X-ray structure characterization and Density Functional Theory (DFT) calculations are used to analyze the molecular structure of synthesized compounds. For instance, compounds exhibit specific crystal packing mainly stabilized by hydrogen bonds and π-interactions, highlighting the importance of molecular interactions in determining the solid-state structure of these compounds (Saeed et al., 2020).
Scientific Research Applications
Synthesis and Characterization
Functionalized Thiophene-Based Pyrazole Amides : Synthesis methodologies for pyrazole-thiophene-based amide derivatives highlight the potential for creating a range of compounds with varying substituents. These compounds have been analyzed for their non-linear optical (NLO) properties, chemical reactivity descriptors, and electronic structure through DFT calculations. One compound exhibited superior NLO response, suggesting its utility in applications requiring high non-linearity in optical properties (Kanwal et al., 2022).
Novel Pyrazolopyrimidines : The synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles indicates a methodological approach to accessing a variety of heterocyclic compounds. These compounds are expected to facilitate further pharmacological studies to explore their potential activities (Kamal El‐dean et al., 2018).
Biological Applications
Antiprotozoal Agents : Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has shown significant promise as antiprotozoal agents, with some compounds demonstrating high in vitro and in vivo activity against T. b. rhodesiense and P. falciparum. These findings suggest the potential for developing new treatments for protozoal infections (Ismail et al., 2004).
Anticancer and Anti-inflammatory Agents : A series of pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) analysis provided insights into the design of more potent compounds for therapeutic applications (Rahmouni et al., 2016).
Antimicrobial Activity : The synthesis of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, followed by evaluation of their antimicrobial activity, showcases the potential for discovering new antimicrobial agents. Certain compounds have shown promising results against a variety of microbial strains (Abunada et al., 2008).
properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF2N3O2/c16-9-6-19-21(7-9)8-11-2-4-14(23-11)15(22)20-13-5-10(17)1-3-12(13)18/h1-7H,8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATIKEBXKBDHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-bromopyrazol-1-yl)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4623037.png)

![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4623045.png)
![ethyl 4-[3-(1-adamantyloxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4623050.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4623053.png)

![3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate](/img/structure/B4623060.png)
![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}glycinate](/img/structure/B4623080.png)

![4-({[(3-acetylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4623098.png)
![3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid](/img/structure/B4623101.png)
![N-(4-chlorobenzyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623105.png)